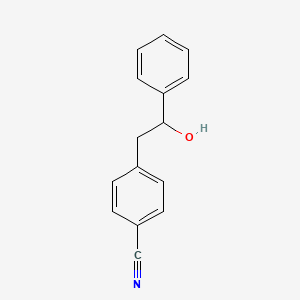

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxy-2-phenylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFOSMLLJNOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 2 Hydroxy 2 Phenylethyl Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.indeanfrancispress.com For 4-(2-Hydroxy-2-phenylethyl)benzonitrile, several logical disconnections can be proposed to devise synthetic plans.

The most prominent disconnections for the target molecule are:

C-C bond disconnection (a): Breaking the bond between the two carbons of the ethyl linker. This is one of the most common strategies, as it leads to two key aromatic building blocks. This disconnection points towards a nucleophilic addition of a benzyl (B1604629) organometallic reagent to a 4-cyanobenzaldehyde, or conversely, a 4-cyanobenzyl nucleophile to benzaldehyde (B42025).

C-C bond disconnection (b): Cleaving the bond between the benzylic carbon and the cyanophenyl ring. This suggests an aryl-alkyl coupling reaction, such as a Friedel-Crafts alkylation or a modern cross-coupling reaction.

C-O bond disconnection (c): This functional group interconversion (FGI) approach involves disconnecting the hydroxyl group, leading to a ketone precursor, 4-(2-oxo-2-phenylethyl)benzonitrile. This ketone can then be retrosynthetically disconnected via pathways similar to (a) or (b).

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Contemporary Synthetic Routes to the this compound Core

Building upon the retrosynthetic analysis, several forward synthetic routes can be implemented to construct the target molecule.

The formation of the carbon skeleton, specifically the ethyl bridge connecting the two phenyl rings, is a critical aspect of the synthesis. fiveable.meyoutube.com

Nucleophilic addition to a carbonyl group is a powerful and direct method for forming the C-C bond and installing the hydroxyl group in a single conceptual sequence. nih.govalevelchemistry.co.uk This approach typically involves the reaction of an organometallic nucleophile with an aldehyde.

Two primary pathways exist:

Reaction of a Benzyl Nucleophile with 4-Formylbenzonitrile: A benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent), can be added to 4-formylbenzonitrile. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound.

Reaction of a 4-Cyanobenzyl Nucleophile with Benzaldehyde: Alternatively, a nucleophile derived from 4-cyanotoluene can be added to benzaldehyde. This requires the deprotonation of the benzylic position of 4-cyanotoluene to form a carbanion, which then attacks the benzaldehyde carbonyl.

The Grignard reaction is often preferred for its reliability and high yield in forming C-C bonds. alevelchemistry.co.uk

Table 1: Representative Nucleophilic Addition Reaction

| Nucleophile | Electrophile | Key Reagent/Solvent | Product |

|---|---|---|---|

| Benzylmagnesium Bromide | 4-Formylbenzonitrile | Diethyl Ether or THF | This compound |

Modern palladium-catalyzed cross-coupling reactions provide a versatile toolkit for forming C-C bonds, including aryl-alkyl linkages. alevelchemistry.co.ukwiley-vch.de While less direct for the target molecule itself, these methods are highly relevant for synthesizing analogs. For instance, a Suzuki or Heck reaction could be envisioned. chemistry.coach

Suzuki-Miyaura Coupling: This reaction could couple an organoboron compound with an organic halide. chemistry.coach A potential, though complex, route could involve coupling a (2-hydroxy-2-phenylethyl)boronic acid derivative with 4-bromobenzonitrile.

Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene. alevelchemistry.co.uk It is a powerful tool for forming substituted alkenes, which could then be reduced to the desired saturated ethyl linkage.

Heterobimetallic reductive cross-coupling reactions have also been explored for linking benzonitrile (B105546) units to other molecules, highlighting the ongoing development in this field. nih.gov

Classical methods such as Friedel-Crafts reactions and aldol-type condensations offer alternative pathways for constructing the carbon framework. fiveable.meyoutube.com

Friedel-Crafts Acylation/Alkylation: A Friedel-Crafts acylation of benzene (B151609) with 4-cyanophenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield the ketone intermediate, 4-(2-oxo-2-phenylethyl)benzonitrile. Subsequent reduction of the ketone provides the target alcohol. Direct Friedel-Crafts alkylation is often less practical due to potential side reactions and rearrangements.

Aldol Condensation: An aldol-type condensation between benzaldehyde and the enolate of 4-cyanophenylacetic acid (or its ester) could be employed. This would be followed by decarboxylation and reduction of the resulting double bond and ketone to furnish the target structure.

As mentioned, nucleophilic addition of an organometallic reagent to an aldehyde (Section 2.2.1.1) generates the alcohol directly upon aqueous workup.

An alternative and very common strategy involves the reduction of a ketone intermediate, specifically 4-(2-oxo-2-phenylethyl)benzonitrile (a deoxybenzoin (B349326) derivative). This ketone can be synthesized via methods like the Friedel-Crafts acylation described previously. The reduction of the carbonyl group to a secondary alcohol can be achieved with a variety of reducing agents.

Table 2: Reagents for Reduction of 4-(2-oxo-2-phenylethyl)benzonitrile

| Reducing Agent | Solvent(s) | Selectivity | Notes |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Highly selective for ketones over nitriles and esters | A mild and commonly used reagent. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful, less selective; can also reduce the nitrile group | Requires anhydrous conditions and careful handling. |

The choice of reducing agent is critical to avoid the unwanted reduction of the benzonitrile's nitrile group. Sodium borohydride is often the reagent of choice for this transformation due to its excellent chemoselectivity for carbonyls in the presence of nitriles.

Nitrile Group Installation and Functionalization

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis, serving as a precursor to amines, amides, and carboxylic acids. researchgate.netnumberanalytics.com Its installation and subsequent transformation are critical steps in the synthesis of benzonitrile-containing compounds.

Installation of the Nitrile Group: The introduction of a nitrile group onto an aromatic ring can be achieved through several established methods. A primary route involves the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt, such as sodium cyanide. fiveable.menumberanalytics.comlibretexts.org For the synthesis of benzonitriles specifically, a common precursor is the corresponding aldehyde. numberanalytics.comrsc.org The conversion of an aldehyde to a nitrile can be accomplished by dehydration of the initially formed oxime. numberanalytics.com Another powerful method is the dehydration of primary amides using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). fiveable.melibretexts.orgopenstax.org

| Method | Starting Material | Reagents | Key Features |

| Nucleophilic Substitution | Alkyl Halide (e.g., 4-bromomethylbenzonitrile) | NaCN, KCN | SN2 mechanism; best for primary and secondary halides. libretexts.orgyoutube.com |

| From Aldehydes | Aldehyde (e.g., 4-formylbenzonitrile) | NH₂OH·HCl, then dehydrating agent | Forms an oxime intermediate which is then dehydrated. numberanalytics.comrsc.org |

| Amide Dehydration | Primary Amide (e.g., 4-carbamoylbenzaldehyde) | SOCl₂, P₂O₅, POCl₃ | General method not limited by steric hindrance. libretexts.orgopenstax.org |

Functionalization of the Nitrile Group: The unique electronic structure of the nitrile group, with its electrophilic carbon atom, allows for a variety of transformations. researchgate.netopenstax.orgnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. numberanalytics.comfiveable.me Milder conditions can be employed to stop the reaction at the amide stage. numberanalytics.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.meresearchgate.net The use of diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction to an aldehyde. numberanalytics.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. fiveable.melibretexts.org

Cycloaddition: The nitrile group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

Stereoselective Synthesis of Chiral this compound Scaffolds

The biological activity of pharmaceuticals is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize chiral molecules like this compound, which contains a stereocenter at the hydroxyl-bearing carbon, is of paramount importance. jocpr.com Key strategies include asymmetric catalysis, organocatalysis, and biocatalysis. jocpr.com

A primary strategy for establishing the chiral alcohol moiety is the asymmetric reduction of a prochiral ketone precursor, such as 4-(2-oxo-2-phenylethyl)benzonitrile. This transformation can be achieved with high enantioselectivity using chiral catalysts.

Asymmetric Catalysis: This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to preferentially form one enantiomer. For example, nickel-catalyzed asymmetric hydrosilylation has been successfully used to synthesize chiral chromans containing tertiary allylic alcohols, demonstrating the power of this method in creating chiral hydroxylated structures. chemrxiv.org

Organocatalysis: Metal-free small organic molecules can also act as chiral catalysts. Chiral N-heterocyclic carbenes (NHCs) have been employed in the dynamic kinetic resolution of racemic 2-arylbenzaldehydes to produce axially chiral benzonitriles with excellent yields and enantioselectivities. nih.govresearchgate.net Similarly, bifunctional organocatalysts derived from binaphthyl scaffolds have been shown to promote highly enantioselective Michael additions to nitroalkenes, a key C-C bond-forming reaction that establishes a new stereocenter. nih.gov

Biocatalysis: Enzymes, being inherently chiral, are highly effective catalysts for stereoselective synthesis. jocpr.com Lipases and esterases are frequently used for the kinetic resolution of racemic mixtures to produce chiral alcohols, amines, and acids. jocpr.com This method offers the advantage of operating under mild, environmentally benign conditions.

The synthesis of axially chiral benzonitriles, where chirality arises from restricted rotation around a C-C single bond, has been achieved through a dynamic kinetic resolution process using chiral N-heterocyclic carbene (NHC) organocatalysts. nih.govresearchgate.net This demonstrates that precise stereochemical control is achievable in complex nitrile-containing molecules.

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is crucial for developing sustainable synthetic processes. This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

A notable green approach for the synthesis of benzonitriles involves the use of an ionic liquid which acts as a recyclable co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.orgresearchgate.net In one method, benzaldehyde is converted to benzonitrile in 100% yield using a hydroxylamine-based ionic liquid, which eliminates the need for metal salt catalysts and simplifies product separation. rsc.org The ionic liquid can be easily recovered and reused. rsc.orgrsc.org

Comparison of Traditional vs. Green Synthesis of Benzonitrile

| Parameter | Traditional Method (from Benzaldehyde) | Green Method (Ionic Liquid) |

|---|---|---|

| Catalyst | Metal salts | None (Ionic liquid is the catalyst) rsc.orgresearchgate.net |

| Solvent | Often DMF or other organic solvents | Paraxylene and recyclable ionic liquid rsc.org |

| Byproducts | Inorganic acid waste, metal waste | Minimal; no inorganic acid released researchgate.net |

| Reaction Time | Longer reaction times often required rsc.org | 2 hours at 120 °C rsc.org |

| Recyclability | Catalyst recovery is difficult and corrosive rsc.org | Ionic liquid is easily recovered and reused rsc.orgresearchgate.net |

Biocatalysis represents another cornerstone of green chemistry. The enzymatic hydrolysis of nitriles to carboxylic acids or amides can be performed in aqueous solutions at ambient temperatures and moderate pH. journals.co.za This avoids the harsh acidic or alkaline conditions and subsequent salt waste streams associated with traditional chemical hydrolysis. journals.co.za

Furthermore, the use of earth-abundant and less toxic metal catalysts, such as copper, aligns with green chemistry principles. Copper-catalyzed methods have been developed for synthesizing benzonitriles from renewable lignin-based model compounds under mild, base-free conditions. nih.gov

Catalyst Development and Optimization for Synthetic Efficiency

The efficiency of synthetic routes to this compound and its analogs is heavily dependent on the catalyst employed. Research focuses on developing catalysts that offer high yield, selectivity, and turnover numbers, while also being cost-effective and reusable.

Transition Metal Catalysts: Palladium and nickel are widely used in cross-coupling reactions for C-C bond formation. numberanalytics.com Nickel-catalyzed methods have been specifically developed for the synthesis of aryl nitriles from aryl halides. researchgate.net Copper catalysts are gaining attention as a more sustainable alternative. Polystyrene-supported copper complexes have been shown to be efficient and recyclable heterogeneous catalysts for C-C and C-N bond-forming reactions, such as the synthesis of propargylamines. nih.gov

Organocatalysts: As an alternative to metal-based catalysts, organocatalysts have emerged as powerful tools. N-heterocyclic carbenes (NHCs) have been optimized for the atroposelective synthesis of axially chiral benzonitriles, achieving high yields and enantioselectivities. nih.gov The catalyst structure and reaction conditions were systematically varied to achieve optimal results.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate radical intermediates for synthesis. researchgate.net This approach has been applied to the synthesis of aryl nitriles from alcohols or methyl arenes using an organic photoredox catalyst, which facilitates the reaction via a hydrogen atom transfer (HAT) mechanism. researchgate.net

Table of Selected Catalysts for Nitrile Synthesis and Related Reactions

| Catalyst System | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral NHC Pre-catalyst G | Atroposelective DKR | Racemic 2-arylbenzaldehydes, TsNH₂ | 62-99% | 85:15 - 98:2 er | nih.gov |

| Binaphthyl-modified Organocatalyst III | Enantioselective Michael Addition | 2-hydroxy-1,4-naphthoquinone, nitrostyrene | 92% | 93% ee | nih.gov |

| Cu(OAc)₂ / TBAI | C-C Cleavage / C-N Formation | Lignin β-O-4 model compounds, (NH₄)₂CO₃ | >99% | N/A | nih.gov |

Optimization of these catalytic systems often involves screening different ligands, supports, solvents, and additives to maximize efficiency and selectivity. For instance, immobilizing homogeneous catalysts on solid supports like polystyrene not only simplifies their separation and reuse but can also enhance their stability and activity. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 2 Hydroxy 2 Phenylethyl Benzonitrile

Reaction Pathway Elucidation using Advanced Methodologies

The elucidation of reaction pathways for complex organic molecules like 4-(2-Hydroxy-2-phenylethyl)benzonitrile often requires a combination of experimental and computational techniques. While specific advanced methodological studies on this exact molecule are not extensively documented in publicly available literature, the reaction pathways can be inferred from studies on analogous structures and the fundamental principles of organic chemistry.

For instance, the synthesis of related compounds, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, has been investigated using computational methods like Density Functional Theory (DFT). mdpi.com These studies help in understanding the energetic feasibility and mechanistic steps of reactions involving similar structural motifs. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thus providing a detailed picture of the reaction pathway. mdpi.comrsc.org For this compound, such methodologies could be employed to investigate reactions like intramolecular cyclization, oxidation, or reduction.

Experimentally, techniques like in-situ spectroscopic monitoring (e.g., FT-IR, NMR) can track the formation of intermediates and products over time, providing kinetic data that helps in deciphering the reaction mechanism. researchgate.netnih.govnih.gov Isotopic labeling studies can also be a powerful tool to trace the path of specific atoms throughout a reaction, confirming or refuting proposed mechanisms.

Role of the Hydroxyl Group in Subsequent Transformations and Selectivity

The secondary hydroxyl group is a pivotal functional group in this compound, significantly influencing its reactivity and the selectivity of its transformations.

Directing Effects and Reactivity: The hydroxyl group can act as a directing group in various reactions. For example, in electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating and ortho-, para-directing group. However, in this molecule, the hydroxyl group is on a side chain and thus its directing effect on the benzonitrile (B105546) ring is indirect. Its primary role is in reactions involving the side chain.

Participation in Reactions: The hydroxyl group can undergo a variety of transformations, including oxidation to a ketone, esterification, and etherification. It can also participate in intramolecular reactions. For instance, under acidic or basic conditions, it could potentially cyclize onto the nitrile group, although this is generally a difficult transformation. A more likely intramolecular reaction would be cyclization to form a five-membered ring if the nitrile group were first hydrolyzed to a carboxylic acid.

Selectivity: The stereochemistry of the hydroxyl group can influence the stereoselectivity of subsequent reactions. The presence of a chiral center at the carbon bearing the hydroxyl group means that reactions at this center or adjacent to it can be diastereoselective. Furthermore, the hydroxyl group can form hydrogen bonds with reagents or catalysts, influencing the approach of reactants and thereby controlling the stereochemical outcome of the reaction.

Reactivity of the Nitrile Functionality in Complex Organic Reactions

The nitrile group (–C≡N) is a versatile functional group that can undergo a wide range of chemical transformations. openstax.orglibretexts.org In the context of this compound, the reactivity of the nitrile is influenced by the electronic properties of the benzene (B151609) ring and the presence of the hydroxyl group on the side chain.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(2-hydroxy-2-phenylethyl)benzoic acid) via an intermediate amide. openstax.orglibretexts.org This transformation is a common and synthetically useful reaction of nitriles.

Reduction: The nitrile group can be reduced to a primary amine (4-(2-hydroxy-2-phenylethyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgorganic-chemistry.org Milder reducing agents can sometimes lead to the formation of an aldehyde, although this is less common for aromatic nitriles.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, [3+2] cycloaddition with azides can form tetrazoles, and with nitrile oxides can form oxadiazoles. nih.govchemistryviews.org These reactions provide routes to five-membered heterocyclic rings.

The following table summarizes some of the key reactions of the nitrile group in a generic benzonitrile derivative, which are applicable to this compound.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Addition of Grignard Reagent | 1. R-MgBr, ether; 2. H₃O⁺ | Ketone |

| [3+2] Cycloaddition with Azide (B81097) | NaN₃, NH₄Cl | Tetrazole |

Transition State Analysis and Reaction Energetics

Understanding the transition states and energetics of reactions involving this compound is fundamental to predicting reaction rates and product distributions. Computational chemistry, particularly DFT, is a powerful tool for these investigations. mdpi.comrsc.org

Transition State Theory: According to transition state theory, the rate of a chemical reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For this compound, similar computational analyses could be performed for its various transformations. For example, the energy barriers for the hydrolysis of the nitrile group under acidic and basic conditions could be calculated to determine which pathway is more favorable. The table below presents hypothetical relative energy data for a generic nitrile hydrolysis reaction, illustrating the type of information that can be obtained from computational studies.

| Reaction Step | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Nitrile + H₂O) | 0.0 |

| Transition State 1 (Protonation) | +15.2 |

| Intermediate 1 (Protonated Nitrile) | +5.8 |

| Transition State 2 (Water Attack) | +25.6 |

| Intermediate 2 (Amide) | -10.3 |

| Transition State 3 (Amide Hydrolysis) | +20.1 |

| Products (Carboxylic Acid + NH₃) | -15.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects and Kinetic Studies on Reaction Profiles

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net For reactions involving polar molecules like this compound, which possesses both a hydroxyl and a nitrile group, solvent effects are particularly significant.

Solvent Polarity: The polarity of the solvent can influence the stability of reactants, intermediates, and transition states. For reactions that involve a change in charge distribution during the formation of the transition state, a change in solvent polarity can dramatically alter the reaction rate. For example, reactions proceeding through a more polar transition state are generally accelerated in more polar solvents.

Hydrogen Bonding: Protic solvents, such as water and alcohols, can form hydrogen bonds with both the hydroxyl and nitrile groups of this compound. This can affect the nucleophilicity and electrophilicity of these groups. For instance, hydrogen bonding to the nitrogen atom of the nitrile group can increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack. Conversely, solvation of a nucleophile by a protic solvent can decrease its reactivity.

Kinetic Studies: Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations and temperature, are essential for understanding the reaction mechanism. The rate law derived from kinetic data provides information about the molecularity of the rate-determining step. For reactions of this compound, kinetic studies in different solvents would provide valuable insights into the role of the solvent in the reaction mechanism.

The following table shows hypothetical kinetic data for the reduction of a generic nitrile in different solvents, illustrating the potential impact of the solvent on the reaction rate constant.

| Solvent | Dielectric Constant (ε) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Hexane | 1.9 | 1.2 x 10⁻⁵ |

| Diethyl Ether | 4.3 | 5.8 x 10⁻⁴ |

| Tetrahydrofuran (THF) | 7.5 | 2.1 x 10⁻³ |

| Ethanol | 24.6 | 8.9 x 10⁻³ |

| Acetonitrile | 37.5 | 1.5 x 10⁻² |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Hydroxy 2 Phenylethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Assignment

In contrast, ¹³C NMR data for a closely related analog, 4-(2-Hydroxy-1-methylethyl)benzonitrile, provides valuable insight into the expected chemical shifts for the carbon skeleton of the target molecule. The presence of the nitrile group (-CN) is characterized by a signal in the downfield region of the spectrum. The aromatic carbons would resonate in the typical range of 120-150 ppm, with the carbon attached to the cyano group appearing at a distinct chemical shift. The carbons of the ethyl chain and the phenyl group would also have characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Hydroxy-2-phenylethyl)benzonitrile

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzonitrile) | 7.6 (d), 7.4 (d) | Doublet |

| Aromatic (Phenyl) | 7.2-7.3 (m) | Multiplet |

| Methine (CH-OH) | ~4.8-5.0 (t) | Triplet |

| Methylene (B1212753) (CH₂) | ~3.0 (d) | Doublet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

This is a predicted table based on general NMR principles and data from similar compounds.

Table 2: Experimental ¹³C NMR Chemical Shifts for the Analog 4-(2-Hydroxy-1-methylethyl)benzonitrile

| Carbon | Chemical Shift (ppm) |

|---|---|

| Nitrile (CN) | ~119 |

| Quaternary Aromatic (C-CN) | ~110 |

| Aromatic CH | 127-133 |

| Quaternary Aromatic (C-CH) | ~147 |

| Methine (CH) | ~42 |

| Methylene (CH₂OH) | ~68 |

| Methyl (CH₃) | ~20 |

Data obtained from SpectraBase for 4-(2-Hydroxy-1-methylethyl)benzonitrile. spectrabase.com

Two-Dimensional NMR Techniques for Definitive Connectivities

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, confirming the connectivity of the ethyl chain and the coupling patterns within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure, including the connection of the phenylethyl group to the benzonitrile (B105546) moiety. The use of these techniques on polymers demonstrates their power in elucidating complex structures. wikipedia.org

Solid-State NMR for Conformational and Packing Analysis

While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. This would be particularly useful for studying polymorphism, where the same compound can exist in different crystal forms with distinct physical properties. By analyzing the chemical shifts and line shapes in the ssNMR spectrum, information about the molecular conformation and intermolecular interactions within the crystal lattice can be obtained.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically around 2220-2240 cm⁻¹. nist.gov A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with its broadness suggesting hydrogen bonding. nist.gov The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-O stretching of the alcohol would be expected in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would also be valuable for identifying key functional groups. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. nist.gov The aromatic ring vibrations would also give rise to characteristic Raman signals. Comparing the IR and Raman spectra can provide additional structural information due to their different selection rules.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |

| C≡N | Stretching | 2220-2240 (sharp) | IR, Raman |

| C=C (Aromatic) | Stretching | 1400-1600 | IR, Raman |

| C-O | Stretching | 1000-1200 | IR |

Based on data for related compounds like 4-hydroxybenzonitrile (B152051) and general spectroscopic principles. nist.govnist.govnist.govuni.lu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis. For this compound (C₁₅H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (223.27 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. For this compound, a prominent fragmentation pathway would likely involve the cleavage of the bond between the two carbons of the ethyl chain (benzylic cleavage), leading to the formation of a stable benzylic cation. Another expected fragmentation is the loss of a water molecule from the molecular ion. Predicted mass spectrometry data for the closely related isomer 4-(1-hydroxy-1-phenylethyl)benzonitrile (B11940856) suggests several possible adducts and fragments that would be useful for comparison. sigmaaldrich.com

Table 4: Predicted Mass Spectrometry Data for the Isomer 4-(1-Hydroxy-1-phenylethyl)benzonitrile

| Adduct/Fragment | m/z |

|---|---|

| [M+H]⁺ | 224.10700 |

| [M+Na]⁺ | 246.08894 |

| [M-H]⁻ | 222.09244 |

| [M+H-H₂O]⁺ | 206.09698 |

Data predicted for the isomer 4-(1-hydroxy-1-phenylethyl)benzonitrile from PubChem. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. While no crystal structure for the title compound is available in the searched literature, studies on similar molecules, such as 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, demonstrate the power of this technique in elucidating detailed solid-state structures and intermolecular interactions. Obtaining a suitable single crystal of this compound would be a critical step to fully characterize its solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides profound insights into the electronic transitions within a molecule. These techniques are instrumental in characterizing the chromophoric systems present in this compound, namely the benzonitrile and phenyl moieties.

Fluorescence spectroscopy complements absorption spectroscopy by measuring the light emitted as an excited molecule returns to its ground state. Not all molecules that absorb light are fluorescent; the quantum yield of fluorescence depends on the efficiency of radiative decay versus non-radiative decay pathways. The presence of the hydroxyl group in this compound introduces the possibility of interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can significantly influence the fluorescence emission properties. nih.gov In ESIPT, a proton is transferred from the hydroxyl group to a nearby acceptor in the excited state, leading to a large Stokes shift (the difference in wavelength between the absorption and emission maxima).

The fluorescence spectrum is anticipated to show emission at a longer wavelength than the absorption maximum. The exact emission wavelength and intensity would be sensitive to the solvent environment, as solvent polarity can affect the energy levels of the excited state.

Table 1: Predicted Electronic Transition Data for this compound

| Spectroscopic Technique | Predicted λmax (nm) | Transition Type | Notes |

| UV-Vis Absorption | ~220-230 and ~270-280 | π → π | Based on data for benzonitrile and substituted benzenes. The exact values can be influenced by solvent. |

| Fluorescence Emission | > 280 | π → π | The emission wavelength is expected to be longer than the absorption wavelength. The quantum yield and Stokes shift would provide further information on the excited state dynamics. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl and phenyl groups, this compound can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical characterization of such chiral molecules.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral compounds. The resulting CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. A positive or negative peak in a CD spectrum is referred to as a Cotton effect.

The two enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other. For example, if the (R)-enantiomer shows a positive Cotton effect at a particular wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This property allows for the determination of the enantiomeric excess (ee) and the absolute configuration of a sample.

The chromophores responsible for the electronic transitions observed in the UV-Vis spectrum are also the source of the signals in the CD spectrum. The spatial arrangement of these chromophores around the chiral center dictates the sign and magnitude of the Cotton effects. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the predicted spectrum with the experimental one, the absolute configuration of the molecule can be assigned. The principles of chiroptical spectroscopy are well-established and have been applied to a wide range of chiral molecules. plos.orgtandfonline.com

Table 2: Predicted Chiroptical Data for Enantiomers of this compound

| Enantiomer | Expected Cotton Effect Sign at a Given λ | Method of Analysis | Significance |

| (R)-enantiomer | Positive or Negative | Circular Dichroism Spectroscopy | The sign and magnitude of the Cotton effect are characteristic of the absolute configuration. |

| (S)-enantiomer | Opposite to (R)-enantiomer | Circular Dichroism Spectroscopy | Provides a means to distinguish between enantiomers and determine enantiomeric purity. |

Computational and Theoretical Chemistry Studies of 4 2 Hydroxy 2 Phenylethyl Benzonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 4-(2-Hydroxy-2-phenylethyl)benzonitrile, DFT calculations, often employing basis sets such as 6-311G(d,p) or 6-311++G(d,p) with functionals like B3LYP, are utilized to determine the molecule's most stable three-dimensional geometry. nih.govkrayonnz.com This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Once the geometry is optimized, a wealth of electronic properties can be determined. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov For benzonitrile (B105546) and related compounds, DFT studies show that the HOMO and LUMO are often localized across the aromatic rings and the cyano group. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.21 a.u. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.08 a.u. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.13 a.u. |

| Dipole Moment | Measure of the net molecular polarity | ~3.5 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and intermolecular interactions.

For this compound, MD simulations can elucidate the rotational freedom around the single bonds of the ethyl bridge connecting the two aromatic rings. This allows for the exploration of the molecule's conformational ensemble, identifying the most populated shapes and the energy barriers between them. researchgate.net Such simulations are crucial for understanding how the molecule's shape might change in different environments, such as in various solvents or when interacting with a biological receptor. nih.gov

Furthermore, MD simulations of the bulk liquid or solutions can reveal how molecules of this compound interact with each other and with solvent molecules. Studies on liquid benzonitrile have shown evidence of specific local arrangements, such as antiparallel configurations, driven by Coulombic interactions between the electron-rich nitrile group and hydrogen atoms on adjacent molecules. researchgate.netlibretexts.org These simulations can quantify interactions like hydrogen bonding (involving the hydroxyl group) and π–π stacking (between the phenyl rings), which govern the macroscopic properties of the substance.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. acs.org QSPR models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties. acs.org

For this compound, a QSPR study would begin by calculating a wide range of molecular descriptors. These can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (related to the 3D shape), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies from DFT).

These descriptors are then used as independent variables in a statistical model (such as multiple linear regression) to predict a specific property of interest, such as boiling point, molar refraction, or octanol-water partition coefficient. acs.orgchemtube3d.com The resulting QSPR equation can then be used to estimate the properties of new or hypothetical molecules without the need for experimental measurements.

Table 2: Example of a QSPR Model for a Physicochemical Property

| Property | Hypothetical QSPR Equation | Descriptors Used |

|---|---|---|

| Boiling Point (K) | BP = c₀ + c₁(MW) + c₂(TPSA) + c₃(logP) | Molecular Weight (MW), Topological Polar Surface Area (TPSA), Partition Coefficient (logP) |

| Molar Refraction | MR = c₀ + c₁(α) + c₂(V) | Polarizability (α), Molecular Volume (V) |

Spectroscopic Parameter Prediction and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. mdpi.com

Vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated using DFT methods. The computed harmonic frequencies are often scaled by an empirical factor to better match experimental results, which are anharmonic. nih.gov This comparison helps in assigning specific vibrational modes, such as C≡N stretching, O-H stretching, and aromatic C-H bending, to the observed peaks in the experimental spectra. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated shifts are compared to a standard (e.g., Tetramethylsilane) and can be invaluable for assigning resonances in complex experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the UV-Vis absorption spectrum and providing insight into the nature of the orbitals involved in these transitions. mdpi.com

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 | ~3450 | Hydroxyl group stretch |

| ν(C≡N) | ~2230 | ~2235 | Nitrile group stretch |

| ν(C=C)Aromatic | ~1600 | ~1605 | Aromatic ring stretch |

Reaction Mechanism Modeling and Kinetic Simulations

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying its potential synthetic routes or its subsequent reactivity. Plausible synthetic pathways, such as a Friedel-Crafts reaction or a Grignard addition to a benzonitrile derivative, can be modeled to understand their feasibility. nih.govnih.gov

Using DFT, the entire potential energy surface of a reaction can be mapped. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. scielo.br The energy difference between the reactants and the transition state gives the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the primary determinant of the reaction rate. nih.govresearchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net For example, DFT calculations have been used to study the nucleophilic addition of Grignard reagents to benzonitrile, elucidating the role of the catalyst and proposing plausible transition state structures. nih.govrsc.org These models provide insights into reaction kinetics that are often difficult to obtain through experimentation alone.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Molecules with significant charge separation and extended π-conjugated systems, like many benzonitrile derivatives, are often investigated for their non-linear optical (NLO) properties. NLO materials can alter the properties of light and are essential for applications in optoelectronics and photonics. researchgate.net

Computational methods can predict the NLO response of a molecule by calculating its molecular polarizability (α) and hyperpolarizabilities (β, γ). Polarizability describes the linear response of the molecule's electron cloud to an external electric field, while the first (β) and second (γ) hyperpolarizabilities describe the non-linear responses. rsc.org These parameters can be calculated using quantum chemical methods such as Hartree-Fock (HF) or DFT. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group suggests a potential for intramolecular charge transfer, a key feature for enhancing NLO properties.

Table 4: Calculated NLO Parameters

| Parameter | Description | Significance |

|---|---|---|

| α (Polarizability) | Linear response to an electric field | Relates to refractive index |

| β (First Hyperpolarizability) | Quadratic (second-order) NLO response | Indicates potential for effects like second-harmonic generation |

| γ (Second Hyperpolarizability) | Cubic (third-order) NLO response | Indicates potential for third-harmonic generation |

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding and electron distribution within a molecule. It translates the complex wavefunctions from a DFT calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and anti-bonding orbitals. nih.gov

Table 5: Representative NBO Analysis Data - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | ~20 | π-π delocalization in phenyl ring |

| LP(O) | σ(C-O) | ~15 | Hyperconjugation involving oxygen lone pair |

| π(C7-C8) | π(C≡N) | ~5 | Conjugation towards nitrile group |

Molecular Electrostatic Potential (MEP) Mapping

Computational analysis of the molecular electrostatic potential (MEP) serves as a valuable tool for understanding the electronic distribution within a molecule. It provides insights into molecular reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich), blue signifies areas of most positive potential (electron-deficient), and green denotes neutral potential.

As of now, specific computational studies detailing the Molecular Electrostatic Potential (MEP) mapping for this compound have not been reported in the scientific literature. However, based on the functional groups present in the molecule—a hydroxyl group (-OH), a phenyl group (-C₆H₅), and a nitrile group (-C≡N)—a qualitative prediction of its MEP map can be formulated.

The regions of negative electrostatic potential, which are susceptible to electrophilic attack, are expected to be localized around the electronegative atoms. The most significant negative potential is anticipated around the nitrogen atom of the nitrile group due to its high electronegativity and the triple bond. The oxygen atom of the hydroxyl group will also exhibit a region of negative potential, making it a likely site for hydrogen bonding interactions.

Conversely, the regions of positive electrostatic potential, indicating susceptibility to nucleophilic attack, will be associated with the hydrogen atoms. The hydrogen atom of the hydroxyl group is expected to be the most electropositive region in the molecule, appearing as a distinct blue area on the MEP map. The hydrogen atoms attached to the aromatic rings will also exhibit a positive potential, though to a lesser extent.

The aromatic rings themselves will present a complex electrostatic potential landscape. The delocalized π-electron system of the phenyl rings will create regions of negative potential above and below the plane of the rings, while the periphery of the rings, with their attached hydrogen atoms, will be more positive.

A conceptual summary of the expected MEP characteristics for this compound is presented in the table below.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen Atom | Nitrile (-C≡N) | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Oxygen Atom | Hydroxyl (-OH) | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Hydrogen | Hydroxyl (-OH) | Strongly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Hydrogens | Phenyl Rings | Positive (Light Blue) | Potential sites for nucleophilic interaction |

| Phenyl Rings (π-system) | Phenyl Rings | Negative (above/below plane) | Interaction with electrophiles |

This predictive analysis, grounded in the fundamental principles of molecular electrostatic potential, provides a theoretical framework for understanding the chemical behavior of this compound pending detailed computational studies.

Chemical Reactivity and Synthesis of Advanced Derivatives from 4 2 Hydroxy 2 Phenylethyl Benzonitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in 4-(2-Hydroxy-2-phenylethyl)benzonitrile is a valuable synthon that can be converted into several other important functional groups, including carboxylic acids, amides, and amines. Furthermore, it can participate in cycloaddition reactions to form heterocyclic structures.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, yielding either amides or carboxylic acids depending on the reaction conditions. organicchemistrytutor.com This process can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or harsher conditions. libretexts.org

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This pathway also proceeds through an amide intermediate. chemistrysteps.comweebly.com Milder basic conditions can often be employed to selectively isolate the amide. researchgate.netcommonorganicchemistry.comchemistrysteps.com For instance, the use of alkaline hydrogen peroxide is a common method for the selective hydration of nitriles to amides. researchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Product | Conditions |

|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid or Amide | Heating under reflux with dilute acid. libretexts.org |

The resulting carboxylic acid, 4-(1-hydroxy-2-phenylethyl)benzoic acid, and the amide, 4-(2-Hydroxy-2-phenylethyl)benzamide, are valuable intermediates for further derivatization, such as in the synthesis of esters and other amide derivatives. researchgate.netgoogle.com

Reduction to Amines

The reduction of the nitrile group provides a direct route to primary amines. Catalytic hydrogenation is a widely used and economical method for this transformation. wikipedia.org Various catalysts, including Raney nickel, palladium, and platinum oxides, are effective for this purpose. wikipedia.org The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically at elevated pressure and temperature. oup.com

However, the catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. wikipedia.org The choice of catalyst, solvent, and the presence of additives like ammonia (B1221849) can significantly influence the selectivity towards the desired primary amine. google.com For example, using a cobalt or nickel catalyst in an ether solvent with added water has been shown to increase the reaction rate and reduce the formation of secondary amine byproducts. google.com

Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) can be used for the reduction of nitriles to primary amines. nih.govresearchgate.netorganic-chemistry.org These reagents are often employed for smaller-scale laboratory syntheses and can offer high yields. nih.govresearchgate.net The choice between catalytic hydrogenation and chemical reduction depends on factors such as scale, functional group tolerance, and desired selectivity.

Table 2: Reagents for Nitrile Reduction to Primary Amines

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| H₂/Raney Nickel | High pressure and temperature | Can produce secondary and tertiary amines. wikipedia.org |

| H₂/Palladium or Platinum | Varies with support and conditions | Generally good for primary amines. bme.hu |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Highly effective for primary amines. |

The resulting amine, 4-(2-hydroxy-2-phenylethyl)benzylamine, is a key building block for the synthesis of various nitrogen-containing compounds.

Cycloaddition Reactions Leading to Heterocycles (e.g., Imidazoles, Quinazolines)

The nitrile functionality can participate in cycloaddition reactions to construct various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

Imidazoles: Imidazoles can be synthesized from nitriles through several routes. One method involves the reaction of a nitrile with an α-amino nitrile derivative in the presence of a catalyst. acs.org Another approach is the base-mediated deaminative coupling of benzylamines with nitriles, which yields 2,4,5-trisubstituted imidazoles. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions between nitriles and azomethine ylides offer a pathway to highly substituted imidazole (B134444) derivatives. thieme-connect.com The reaction of metalated isocyanides with nitriles also provides an efficient and modular synthesis of imidazoles. nih.gov

Quinazolines: Quinazolines can be synthesized from nitriles via annulation reactions. For instance, the reaction of 2-aminobenzyl alcohols with nitriles, catalyzed by manganese or cobalt complexes, can produce quinazolines through a dehydrogenative coupling process. acs.orgnih.govorganic-chemistry.org Copper-catalyzed reactions of 2-halobenzamides with nitriles also provide a route to quinazolin-4(3H)-ones. acs.orgorganic-chemistry.org These methods often exhibit good functional group tolerance. acs.org

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modification, allowing for oxidation to a ketone or conversion into ethers and esters.

Oxidation Reactions and Selective Functionalization

The secondary alcohol can be oxidized to the corresponding ketone, 4-(2-oxo-2-phenylethyl)benzonitrile. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). chemguide.co.uk However, milder and more selective methods are often preferred to avoid potential side reactions.

Manganese dioxide (MnO₂) is a useful reagent for the selective oxidation of benzylic and allylic alcohols. lookchem.com Other modern oxidation methods include the use of Dess-Martin periodinane or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). These methods are known for their mildness and high efficiency in converting secondary alcohols to ketones. The direct conversion of primary alcohols to nitriles can be achieved through a one-pot oxidation-imination-aldimine oxidation sequence. lookchem.com

Etherification and Esterification Strategies

Etherification: The hydroxyl group can be converted to an ether through various etherification strategies. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. For the synthesis of specific ethers, such as t-butyl ethers which can serve as protecting groups, specific reagents and conditions are required.

Esterification: Esterification of the secondary alcohol can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). youtube.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk However, this reaction is an equilibrium process, and measures such as removing water or using an excess of one reactant are often necessary to drive the reaction to completion. chemguide.co.uk

For more sensitive substrates or to achieve higher yields, the use of an acyl chloride or acid anhydride is often preferred. youtube.com These reactions are typically faster and not reversible. youtube.com The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols, including secondary alcohols. commonorganicchemistry.comorganic-chemistry.org

Table 3: Common Esterification Methods for Secondary Alcohols

| Reagent | Conditions | Notes |

|---|---|---|

| Carboxylic Acid/H⁺ | Heat, acid catalyst (e.g., H₂SO₄) | Equilibrium reaction (Fischer Esterification). chemguide.co.uk |

| Acyl Chloride | Typically at room temperature | Vigorous reaction, produces HCl. youtube.com |

| Acid Anhydride | Often requires a catalyst (e.g., DMAP) | Generally less reactive than acyl chlorides. tandfonline.com |

These transformations of the hydroxyl group significantly expand the range of derivatives that can be synthesized from this compound, providing access to compounds with tailored properties.

Dehydration Pathways and Olefin Formation

The secondary benzylic alcohol in this compound is susceptible to dehydration under acidic conditions to yield olefinic products. This elimination reaction typically proceeds via a carbocation intermediate, stabilized by the adjacent phenyl ring. The nature of the resulting olefin depends on the reaction conditions, which dictate the regioselectivity and stereoselectivity of the double bond formation.

Two primary products can be anticipated from the dehydration of this substrate:

4-(1-Phenylvinyl)benzonitrile (A): Formed via removal of a proton from the carbon adjacent to the benzonitrile (B105546) ring. This product is a substituted styrene (B11656).

4-((E/Z)-stilben-4-yl)benzonitrile (B): Formed via removal of a proton from the benzylic carbon, resulting in a stilbene (B7821643) derivative. The double bond in this product is conjugated to both aromatic rings, which generally makes it the thermodynamically more stable product. The formation of 2-(2-phenylethenyl)chromone derivatives from related 2-(2-phenylethyl)chromones supports the feasibility of forming such stilbenoid structures. nih.gov

The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the equilibrium towards the olefin. google.com

Table 1: Potential Olefinic Products from Dehydration

| Product Name | Structure | Formation Pathway | Stability |

|---|---|---|---|

| 4-(1-Phenylvinyl)benzonitrile | A | E1 elimination, less substituted double bond | Less stable (kinetic product) |

| 4-((E/Z)-stilben-4-yl)benzonitrile | B | E1 elimination, conjugated double bond | More stable (thermodynamic product) |

Aromatic Ring Functionalization

The presence of two distinct aromatic rings—one substituted with an electron-withdrawing nitrile group and the other with an activating alkyl group—allows for selective functionalization through various aromatic substitution mechanisms.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is governed by the electronic nature of the substituents already present on the ring. uci.edulibretexts.org

Benzonitrile Ring (Ring 1): The cyano (-CN) group is a powerful deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C3 and C5). Reactions on this ring require harsh conditions. youtube.com

Phenyl Ring (Ring 2): The 1-(4-cyanophenyl)-2-hydroxyethyl substituent acts as an alkyl group, which is an activating, ortho, para-director. libretexts.org Substitution is therefore directed to the ortho (C2' and C6') and para (C4') positions. Steric hindrance from the bulky substituent may lead to a preference for substitution at the less hindered para position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring (Ring 2) | 4-(2-Hydroxy-2-(4-nitrophenyl)ethyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | Phenyl Ring (Ring 2) | 4-(2-(4-Bromophenyl)-2-hydroxyethyl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Phenyl Ring (Ring 2) | 4-(2-(4-Acetylphenyl)-2-hydroxyethyl)benzonitrile |

| Sulfonation | SO₃, H₂SO₄ | Phenyl Ring (Ring 2) | 4-(4-(1-(4-Cyanophenyl)-2-hydroxyethyl)phenyl)sulfonic acid |

| Nitration (Forced) | HNO₃, H₂SO₄, heat | Benzonitrile Ring (Ring 1) | 4-(2-Hydroxy-2-phenylethyl)-3-nitrobenzonitrile |

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (e.g., a halide). nih.govlibretexts.org

In its native form, this compound is not a suitable substrate for SNAr as neither ring possesses an appropriate leaving group. However, if a derivative, such as 2-fluoro-4-(2-hydroxy-2-phenylethyl)benzonitrile , were synthesized, the benzonitrile ring would become susceptible to SNAr. The strongly electron-withdrawing cyano group at the para position would activate the fluorine atom for displacement by various nucleophiles (e.g., amines, alkoxides, thiols). Recent studies have also highlighted that some SNAr reactions can proceed via concerted or borderline mechanisms on moderately activated substrates. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org Both the hydroxyl and cyano groups in the title compound can function as DMGs.

Hydroxyl Group as DMG: The hydroxyl group (or more potently, the corresponding alkoxide formed in situ) can direct lithiation to the ortho positions (C2' and C6') of the phenyl ring. uwindsor.cabaranlab.org

Cyano Group as DMG: The cyano group is also a known DMG, capable of directing lithiation to the C3 and C5 positions of the benzonitrile ring. organic-chemistry.org

Competition between the two directing groups is possible. The resulting aryllithium intermediate is a versatile nucleophile that can be quenched with a wide range of electrophiles or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama, Negishi, Stille) to form new carbon-carbon or carbon-heteroatom bonds. nih.govpharmtech.com

Table 3: Potential Functionalizations via Directed Metalation of the Phenyl Ring

| Reaction Type | Reagent System | Electrophile/Coupling Partner | Resulting Functional Group |

|---|---|---|---|

| Halogenation | 1. s-BuLi/TMEDA; 2. C₂Cl₆ | Halogen source | -Cl |

| Borylation | 1. s-BuLi/TMEDA; 2. B(OiPr)₃ | Boronic ester | -B(OiPr)₂ |

| Suzuki Coupling | 1. s-BuLi/TMEDA; 2. B(OiPr)₃; 3. Aryl-Br, Pd(PPh₃)₄ | Aryl halide | -Aryl |

| Carboxylation | 1. s-BuLi/TMEDA; 2. CO₂ | Carbon dioxide | -COOH |

| Silylation | 1. s-BuLi/TMEDA; 2. TMSCl | Silyl chloride | -Si(CH₃)₃ |

Synthesis of Complex Polycyclic and Heterocyclic Structures Utilizing this compound as a Building Block

The functional groups of this compound serve as handles for constructing more elaborate molecular architectures.

Polycyclic Aromatic Systems: Intramolecular Friedel-Crafts-type reactions are a key strategy. For instance, dehydration to the corresponding stilbene derivative, followed by acid-catalyzed or photochemical cyclization, can lead to the formation of a phenanthrene core. Alternatively, oxidation of the alcohol to a ketone, followed by intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid), could yield an indenone derivative.

Heterocyclic Systems: The nitrile group is a particularly versatile precursor for heterocycles.

Tetrazoles: Reaction with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids.

Triazines and other N-heterocycles: The nitrile can undergo cycloaddition reactions or be transformed into other functional groups like amidines or imidates, which are key intermediates in the synthesis of pyrimidines, triazines, and other nitrogen-containing heterocycles. researchgate.net

Oxazolines: The 2-hydroxyethyl moiety can participate in cyclization reactions. For example, reaction with a nitrile under acidic conditions (a Ritter-type reaction) could potentially lead to the formation of an oxazoline (B21484) ring.

Stereochemical Aspects in Derivative Synthesis and Control

The carbon atom bearing the hydroxyl group (C2) is a stereocenter, meaning this compound can exist as a pair of enantiomers. Control of this stereocenter is critical in asymmetric synthesis.

Asymmetric Synthesis: The chiral alcohol can be prepared with high enantiomeric excess using well-established methods for the asymmetric reduction of the corresponding prochiral ketone, 4-(2-oxo-2-phenylethyl)benzonitrile . Key methods include:

Catalytic Asymmetric Hydrogenation: Using chiral ruthenium or rhodium catalysts.

Asymmetric Transfer Hydrogenation: Employing chiral catalysts with a hydrogen donor like isopropanol (B130326) or formic acid.

Stoichiometric Chiral Reductions: Using chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst.

Diastereoselective Reactions: When the chiral center is present, subsequent reactions can be influenced by its stereochemistry. For example, an intramolecular cyclization reaction would proceed through diastereomeric transition states, potentially leading to a preference for one diastereomer of the final polycyclic or heterocyclic product. The principle of asymmetric induction, where an existing chiral center directs the formation of a new one, is fundamental. wikipedia.org Reactions that proceed at the stereocenter itself, such as nucleophilic substitution of the hydroxyl group (e.g., via a Mitsunobu reaction), can occur with either inversion or retention of configuration, depending on the mechanism.

Advanced Non Biological Applications and Material Science Prospects of 4 2 Hydroxy 2 Phenylethyl Benzonitrile

Role as a Key Intermediate in the Synthesis of Specialty Organic Chemicals

The benzonitrile (B105546) structural motif is a cornerstone in the synthesis of a wide array of specialty organic chemicals, including pharmaceuticals and agrochemicals. The versatility of the nitrile group, which can be hydrolyzed, reduced, or participate in cycloadditions, makes benzonitrile derivatives valuable intermediates. For instance, o- and p-hydroxybenzonitrile are pivotal precursors for various products, from β-blockers to phenyl cyano pesticides. researchgate.net

The subject compound, 4-(2-hydroxy-2-phenylethyl)benzonitrile, possesses two primary reactive sites: the hydroxyl group and the nitrile group. This dual functionality allows it to serve as a versatile building block for more complex molecules. The hydroxyl group can undergo esterification, etherification, or be replaced, while the nitrile group can be converted into amines, amides, carboxylic acids, or tetrazoles.

A significant application of benzonitrile intermediates is in the synthesis of fluorinated organic molecules, which have garnered attention in pharmaceutical, biomedical, and agricultural chemistry. orgsyn.org For example, 4-(2,2-difluorovinyl)benzonitrile (B14117845) is synthesized from 4-formylbenzonitrile in a Wittig-type olefination reaction. orgsyn.orgnih.gov This underscores the utility of the benzonitrile scaffold in creating value-added specialty chemicals. The synthesis of various benzylidenemalononitrile (B1330407) derivatives via Knoevenagel condensation further highlights the role of benzonitrile-related structures as key intermediates in constructing molecules with potential anticancer properties. nih.gov

Given this context, this compound is a promising intermediate. Its hydroxyl group could be used to introduce the entire 2-hydroxy-2-phenylethyl fragment into a larger molecular framework, while the nitrile group provides a handle for further chemical transformations.

| Intermediate | Synthetic Application | Reference |

| o-(p-)hydroxybenzonitrile | Production of pharmaceuticals (e.g., bunilolol hydrochloride) and pesticides. researchgate.net | researchgate.net |

| 4-formylbenzonitrile | Precursor for 4-(2,2-difluorovinyl)benzonitrile, a fluorinated specialty chemical. orgsyn.orgnih.gov | orgsyn.orgnih.gov |

| Aromatic Aldehydes and Malononitrile | Synthesis of benzylidenemalononitrile derivatives with potential biological activities. nih.gov | nih.gov |

| 2-chloro benzonitrile | Intermediate for the preparation of (4-chloro-phenylthio)-2 benzonitrile, a precursor for 2-chloro thioxanthone. google.com | google.com |

Applications in Polymer Chemistry and Advanced Materials Development

The development of advanced polymers with tailored properties is a major focus of material science. The incorporation of functional molecules like this compound into polymer chains can impart desirable characteristics such as improved thermal stability, solubility, or specific optical and electronic properties.

The hydroxyl group of this compound allows it to be used as a monomer in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyesters. The bulky phenyl and cyano-substituted ethyl side group would likely influence the polymer's morphology and properties. Research on aromatic polyesters has shown that introducing large side chains can enhance solubility in common organic solvents, a crucial factor for solution-based processing of materials. researchgate.net

Furthermore, the nitrile group can play a role in modifying polymer properties or in creating cross-linked materials. Benzonitrile-based polymers have been successfully developed as host materials for solution-processed organic light-emitting diodes (OLEDs). rsc.org These polymers often exhibit aggregation-induced emission (AIE) properties, which help to suppress exciton (B1674681) quenching in the solid state. rsc.org The presence of the nitrile functionality in this compound suggests its potential as a component in such advanced materials.

The compound can also act as a modifier or inhibitor in polymerization reactions. While various compounds are known to inhibit unwanted free-radical polymerization of monomers like styrene (B11656), the specific role of this compound is an area for further investigation. nih.gov

| Polymer/Material Type | Potential Role of this compound | Key Functional Group(s) |

| Aromatic Polyesters | Monomer to enhance solubility and modify thermal properties. researchgate.net | Hydroxyl (-OH) |

| Polymer Hosts for OLEDs | Component to create hosts with AIE and TADF properties. rsc.org | Nitrile (-CN), Phenyl |

| Cross-linked Polymers | Cross-linking agent through reactions of the nitrile or hydroxyl group. | Nitrile (-CN), Hydroxyl (-OH) |

Catalytic Applications and Ligand Design

The design of ligands to modulate the activity and selectivity of metal catalysts is a cornerstone of modern synthetic chemistry. The this compound molecule contains both a nitrile and a hydroxyl group, both of which can act as coordinating sites for metal ions. The nitrogen atom of the nitrile group has a lone pair of electrons that can bind to transition metals. chemrxiv.org

Research has shown that benzonitrile-containing ligands can be highly effective in catalysis. For example, a bidentate, ortho-pyrazole benzonitrile-containing ligand was designed for Ni-catalyzed C(sp²)-C(sp³) cross-coupling reactions. chemrxiv.org In this system, the benzonitrile moiety functions as an electron-acceptor, which promotes the desired reductive elimination step over competing side reactions like β-hydride elimination. chemrxiv.org It also serves to stabilize the low-valent nickel catalyst. chemrxiv.org